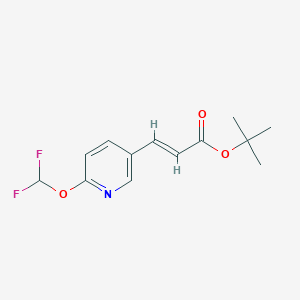

(E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate

Description

(E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate is a pyridine-based acrylate ester featuring a difluoromethoxy substituent at the 6-position of the pyridine ring and a tert-butyl ester group. Its structure combines a conjugated acrylate system with a fluorinated aromatic moiety, making it relevant in medicinal chemistry and materials science. The (E)-configuration of the acrylate double bond ensures optimal spatial arrangement for electronic conjugation, which may influence reactivity and binding interactions.

Properties

IUPAC Name |

tert-butyl (E)-3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO3/c1-13(2,3)19-11(17)7-5-9-4-6-10(16-8-9)18-12(14)15/h4-8,12H,1-3H3/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVGKRYLVVJEJS-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CN=C(C=C1)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CN=C(C=C1)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate typically involves the following steps:

Formation of the Pyridine Intermediate: The initial step involves the synthesis of the pyridine intermediate, which can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethylating agents like difluoromethyl phenyl sulfone.

Acrylate Formation: The final step involves the formation of the acrylate moiety through esterification reactions, typically using tert-butyl acrylate and appropriate catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the acrylate moiety, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the acrylate double bond, converting it into a saturated ester.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated esters.

Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

(E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

Chemical Biology: It can serve as a probe for studying biological processes involving pyridine-containing molecules.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the acrylate moiety can participate in covalent bonding with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound’s closest structural analogs include pyridine derivatives with varying substituents and ester groups. Below is a comparative analysis based on substituent effects, ester functionality, and inferred physicochemical properties.

Substituent Effects on the Pyridine Ring

Difluoromethoxy vs. Fluoropyridin-3-yl Groups The target compound’s 6-(difluoromethoxy)pyridin-3-yl group contrasts with analogs like (6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl) . Electronic Effects: The –OCF₂H group is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to pyrrolidinyl or alkyl-substituted analogs. This may decrease nucleophilic aromatic substitution reactivity but improve oxidative stability. In contrast, the compact –OCF₂H group minimizes steric interference.

Fluorine Substitution Patterns The 2-fluoro substituent in analogs (e.g., (E)-Methyl 3-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)acrylate) introduces ortho-directed electronic effects, whereas the target compound lacks fluorine at the 2-position.

Ester Group Variations

tert-Butyl vs. Lipophilicity: The tert-butyl group elevates logP values, improving membrane permeability but possibly reducing aqueous solubility.

Data Table: Comparative Analysis of Structural and Inferred Properties

Research Findings and Implications

- Reactivity : The target compound’s electron-deficient pyridine ring may favor electrophilic aromatic substitution at the 4-position, unlike TBS-protected analogs, which are sterically shielded .

- Biological Activity : Difluoromethoxy groups are associated with enhanced pharmacokinetic profiles in drug candidates (e.g., prolonged half-life), whereas bulkier silyl ethers may impede bioavailability.

- Synthetic Utility : The tert-butyl ester simplifies deprotection steps compared to silyl ethers, which require harsh conditions (e.g., fluoride ions).

Biological Activity

(E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate, with the CAS number 1621614-95-6, is an organic compound characterized by its unique difluoromethoxy group attached to a pyridine ring, which is further linked to an acrylate moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

- Molecular Formula : C13H15F2NO3

- Molecular Weight : 271.26 g/mol

- Structure : The compound features a pyridine ring substituted with a difluoromethoxy group and an acrylate ester.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances binding affinity and selectivity, while the acrylate moiety may facilitate covalent bonding with target proteins, leading to modulation of their activity. This mechanism is particularly relevant in the context of drug design for neurological and oncological applications.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

- Anticancer Activity : Similar compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, studies on related pyridine derivatives have demonstrated significant cytotoxic effects against prostate cancer cells .

- Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial activity, which warrants further investigation.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies using MTT assays on human prostate cancer cell lines (such as LNCaP and DU145) have indicated that compounds with similar structures exhibit selective cytotoxicity towards cancer cells compared to non-cancerous cells. The IC50 values obtained from these assays provide insights into the effectiveness of these compounds in targeting malignant cells .

- Mechanistic Studies : Investigations into the mode of action reveal that related compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to apoptosis in cancer cells, highlighting the potential of this compound as a candidate for further development .

Comparative Analysis

To illustrate the uniqueness and potential advantages of this compound relative to similar compounds, the following table summarizes key properties:

| Compound Name | Substituent | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Difluoromethoxy | Anticancer (prostate) | TBD |

| (E)-tert-Butyl 3-(6-(trifluoromethoxy)pyridin-3-yl)acrylate | Trifluoromethoxy | Anticancer | TBD |

| (E)-tert-Butyl 3-(6-(methoxy)pyridin-3-yl)acrylate | Methoxy | Anticancer | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.